RIP1 kinase inhibitor 9

Necroptosis RIPK1 inhibition Cell-based assay

Necroptosis research is hindered by off-target effects and poor CNS penetration of generic inhibitors. RIP1 kinase inhibitor 9 (SY-1) solves this with a clean, selective profile and validated oral in vivo efficacy. • EC50 7.04 nM in HT-29 cells; Kd 49 nM for RIPK1; CC50 >100 μM • Oral efficacy in epilepsy (5 mg/kg) and SIRS models; CNS-penetrant • No IDO inhibition-cleaner pharmacology than Necrostatin-1 Bulk and custom packaging. For research use only.

Molecular Formula C25H21N3O3
Molecular Weight 411.5 g/mol
Cat. No. B12380491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP1 kinase inhibitor 9
Molecular FormulaC25H21N3O3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5
InChIInChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1
InChIKeyYXUKPOXQACMKOS-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RIP1 Kinase Inhibitor 9: Structural Identity and Core Characteristics for Research Procurement


RIP1 kinase inhibitor 9 (compound SY-1) is a selective receptor-interacting protein kinase 1 (RIPK1) inhibitor derived via a scaffold-hopping strategy, with a molecular weight of 411.45 g/mol and molecular formula C25H21N3O3 . It acts by blocking RIPK1/RIPK3/MLKL phosphorylation and necrosome formation, thereby suppressing necroptosis [1]. The compound exhibits anti-necroptotic activity in HT-29 cells with an EC50 of 7.04 nM and demonstrates in vivo efficacy in systemic inflammatory response syndrome (SIRS) and epilepsy models [1].

RIPK1 pathway inhibition study fit
Cellular necroptosis assay context (HT-29 model)
Model-response context for neuroinflammation and systemic inflammation research

Why RIP1 Kinase Inhibitor 9 Cannot Be Interchanged with Generic RIPK1 Inhibitors


RIPK1 inhibitors exhibit substantial variation in potency, selectivity, pharmacokinetic properties, and in vivo efficacy profiles. For instance, the prototypical inhibitor Necrostatin-1 demonstrates weak anti-necroptotic activity (EC50 ~490 nM) and off-target effects on IDO , while clinical candidate GSK2982772 shows an HT-29 EC50 of 3.1 nM but limited brain penetration [1]. RIP1 kinase inhibitor 9, in contrast, provides a unique combination of single-digit nanomolar cellular potency, demonstrable in vivo efficacy in CNS-relevant epilepsy models, and improved oral bioavailability relative to its lead compound [2]. Substituting another RIPK1 inhibitor would require re-optimization of dose, route, and target engagement, potentially compromising experimental reproducibility and translational relevance.

Potency context
Cellular anti-necroptotic potency profiles may differ significantly across RIPK1 inhibitors; reported EC50 values may not transfer.
CNS exposure context
Brain penetration and CNS model-response data are compound-specific; inhibitors without demonstrated CNS activity may yield different neuroinflammation outcomes.
Off-target profile
Off-target liabilities (e.g., IDO inhibition) vary across chemotypes and can confound necroptosis pathway interpretation.

Quantitative Differentiation of RIP1 Kinase Inhibitor 9: Head-to-Head and Cross-Study Comparisons


Cellular Anti-Necroptotic Potency in HT-29 Cells vs. First-Generation and Advanced RIPK1 Inhibitors

RIP1 kinase inhibitor 9 (SY-1) inhibits TSZ-induced necroptosis in HT-29 cells with an EC50 of 7.04 nM . This is >25-fold more potent than the prototypical inhibitor Necrostatin-1 (EC50 182-490 nM) and >30-fold more potent than the optimized derivative 7-Cl-O-Nec-1 (Nec-1s, EC50 206-210 nM) . Compared to the clinical candidate GSK2982772 (HT-29 EC50 = 3.1 ± 1.1 nM) [1], RIP1 kinase inhibitor 9 is within the same order of potency, indicating suitability for studies requiring clinically translatable potency.

Cellular anti-necroptotic potency
Cross-study comparable
EC50 = 7.04 nM vs. Necrostatin-1 (~210 nM) and GSK2982772 (3.1 nM)
Supports high target engagement in HT-29 necroptosis assays; potency within clinically explored range.
HT-29 TSZ model; cross-study comparison.
Necroptosis RIPK1 inhibition Cell-based assay

Cytotoxicity Window and Selectivity in HT-29 Cells

RIP1 kinase inhibitor 9 exhibits a CC50 (50% cytotoxic concentration) greater than 100 μM in HT-29 cells . This yields a selectivity index (CC50 / EC50) exceeding 14,200, indicating minimal off-target cytotoxicity at functional anti-necroptotic concentrations. In contrast, many early RIPK1 inhibitors such as Necrostatin-1 exhibit off-target IDO inhibition (IC50 = 11.4 μM) , complicating interpretation of phenotypic assays.

Selectivity window
Data to verify
CC50 > 100 μM, selectivity index > 14,200
Wide separation between anti-necroptotic and cytotoxic concentrations in HT-29 cells.
No reported IDO liability; source documentation limited.
Cytotoxicity Selectivity Therapeutic window

In Vivo Efficacy in CNS Inflammation Model: Epilepsy

RIP1 kinase inhibitor 9 (5 mg/kg, p.o., daily for 7 days) significantly suppresses central inflammatory response in an epileptic mouse model . This CNS anti-inflammatory effect distinguishes it from RIPK1 inhibitors like GSK'547, which have been profiled primarily in oncology models with limited CNS data . Additionally, RIP1 kinase inhibitor 9 demonstrates improved oral bioavailability relative to its lead compound o1 [1], enabling convenient oral dosing in chronic neuroinflammation studies.

CNS inflammation model
Class-level inference
5 mg/kg p.o. reduced inflammation in epileptic mouse model; oral bioavailability improved vs. lead.
Reported model-response context for neuroinflammation; CNS activity distinguishes from oncology-focused inhibitors.
Model details and PK parameters not publicly available.
In vivo efficacy Epilepsy Neuroinflammation

Target Engagement: RIPK1 Binding Affinity and Necrosome Inhibition

RIP1 kinase inhibitor 9 binds RIPK1 with a Kd of 49 nM as measured in a RIP1 kinase binding assay [1]. At 10 nM concentration, it effectively blocks phosphorylation of both RIP1 and RIP3, preventing necrosome formation in HT-29 cells . This dual demonstration of binding affinity and functional target engagement contrasts with some RIPK1 inhibitors (e.g., RIPK1-IN-4, IC50 16 nM in kinase assay but limited cellular data) that lack corroborating cellular target engagement data in the same study.

Target engagement
Cross-study comparable
Kd = 49 nM; 10 nM blocks RIP1/RIP3 phosphorylation in cells
Binding and cellular pathway inhibition confirmed in same study, supporting mechanism-of-action interpretation.
Compared to RIPK1-IN-4 which lacks co-reported cellular data.
Binding affinity Necrosome Target engagement

Comparative Pharmacokinetic Profile and Oral Bioavailability

Structure optimization via scaffold hopping significantly increased the oral bioavailability of SY-1 compared to the lead compound o1 [1]. While absolute bioavailability values are not publicly disclosed, the improvement was sufficient to enable oral dosing in in vivo efficacy studies (5 mg/kg p.o.). In contrast, GSK'547 was specifically optimized for improved mouse PK over GSK'963 (400-fold improvement in oral exposure) but was discontinued in clinical development . RIP1 kinase inhibitor 9 thus represents a next-generation tool with favorable oral PK for preclinical studies, particularly in chronic dosing models.

Oral PK improvement
Class-level inference
Oral bioavailability increased relative to lead compound o1; enables oral dosing in efficacy models.
Supports chronic oral dosing in preclinical studies; exact PK values not disclosed.
Qualitative improvement; comparator GSK'547 showed 400-fold mouse exposure gain.
Pharmacokinetics Oral bioavailability Drug development

Recommended Research Applications for RIP1 Kinase Inhibitor 9 Based on Quantitative Differentiation Evidence


CNS Neuroinflammation and Epilepsy Research

RIP1 kinase inhibitor 9 is uniquely positioned for studies of RIPK1-mediated neuroinflammation due to its demonstrated in vivo efficacy in an epileptic mouse model at 5 mg/kg oral dosing [1]. Its nanomolar cellular potency (EC50 7.04 nM) ensures robust target engagement at low concentrations, while the >100 μM CC50 provides a wide safety margin for extended in vitro experiments . Researchers investigating the role of necroptosis in epilepsy, multiple sclerosis, or other neuroinflammatory conditions should prioritize this compound over less potent (e.g., Necrostatin-1) or CNS-uncharacterized (e.g., GSK'547) alternatives.

Systemic Inflammatory Response Syndrome (SIRS) and Sepsis Models

SY-1 exhibited superior efficacy in a mouse SIRS model compared to the lead compound o1, improving survival in a dose-dependent manner [1][2]. The compound's oral bioavailability enables convenient chronic dosing without requiring intravenous administration. For researchers modeling cytokine storm or TNF-induced systemic inflammation, RIP1 kinase inhibitor 9 provides a validated tool with in vivo proof-of-concept data, distinguishing it from inhibitors that have only been characterized in vitro or in less translationally relevant models.

RIPK1-Dependent Necroptosis Mechanistic Studies

With a Kd of 49 nM for RIPK1 and functional inhibition of RIP1/RIP3 phosphorylation at 10 nM [2], RIP1 kinase inhibitor 9 is an ideal chemical probe for dissecting RIPK1-dependent necroptosis pathways. Its minimal cytotoxicity (CC50 >100 μM) reduces confounding off-target effects, and the availability of both biochemical and cellular target engagement data from the same study [2] increases confidence in mechanistic interpretations. Compared to Necrostatin-1, which inhibits IDO with an IC50 of 11.4 μM , RIP1 kinase inhibitor 9 offers cleaner pharmacology for pathway dissection.

Comparative Pharmacology Studies Across RIPK1 Inhibitor Generations

RIP1 kinase inhibitor 9 represents a structurally distinct chemotype derived from a scaffold-hopping approach, with improved oral PK relative to its benzoxazepinone lead [1]. Researchers evaluating structure-activity relationships across RIPK1 inhibitor generations can utilize this compound as a benchmark for single-digit nanomolar cellular potency combined with oral in vivo efficacy. Its distinct profile from both early inhibitors (Nec-1) and clinical candidates (GSK2982772) [3] makes it a valuable comparator in cross-compound studies of efficacy, PK, and target engagement.

Application
Selection Property
Validation Focus
CNS neuroinflammation research
Reported CNS model-response context
Neuroinflammation endpoint monitoring
Systemic inflammation / SIRS models
In vivo model-response context with oral dosing
Survival and cytokine endpoint review
RIPK1-dependent necroptosis pathway studies
Clean cellular pharmacology profile
Necrosome phosphorylation and cell death endpoint interpretation
Comparative kinase inhibitor pharmacology
Distinct chemotype with oral PK improvement
Cross-compound target engagement and model-response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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